molecular formula C9H8ClNO B1590763 2-Chloro-6,7-dihydroquinolin-8(5H)-one CAS No. 129337-86-6

2-Chloro-6,7-dihydroquinolin-8(5H)-one

Cat. No. B1590763
M. Wt: 181.62 g/mol
InChI Key: RNMYIMYXZYOOHG-UHFFFAOYSA-N
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Description

2-Chloro-6,7-dihydroquinolin-8(5H)-one, or 2CDQ, is a synthetic compound derived from quinoline, a heterocyclic aromatic organic compound. It has been studied for its potential applications in the scientific field, particularly in the fields of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Chemical Properties

  • Improved Preparation Methods : Huang and Hartmann (1998) described new methods to synthesize compounds like 7,8-dihydroquinoline-5(6H)-one and 6,7-dihydro-5H-1-pyrindin-5-one from 1,3-diketone compound, ammonium acetate, and 1,1,3,3-tetraethoxylpropane (Huang & Hartmann, 1998).
  • Catalytic Applications : Wang et al. (2012) found that 6,7-Dihydroquinolin-8(5H)-one oxime acts as a superior ligand for CuI-catalyzed N-arylation of imidazoles with various aryl iodides, bromides, and chlorides in water, highlighting its utility in catalysis (Wang et al., 2012).

Pharmaceutical Research

  • Antimicrobial and Antiviral Applications : Marvadi et al. (2019) synthesized and evaluated 5-Chloro-2-thiophenyl-1,2,3-triazolylmethyldihydroquinolines as dual inhibitors of Mycobacterium tuberculosis and influenza virus, showing the potential of related compounds in treating infectious diseases (Marvadi et al., 2019).

Analytical Chemistry and Material Science

  • Chemosensor Development : Prodi et al. (2001) characterized a 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 compound that selectively responds to Cd2+ ions over other metal ions, which may be useful in detecting cadmium concentrations in various environments (Prodi et al., 2001).
  • Applications in Lubricating Grease : Hussein, Ismail, and El-Adly (2016) synthesized 4-Hydroxy Quinolinone Derivatives and evaluated them as antioxidants in lubricating greases, illustrating the compound's utility in industrial applications (Hussein, Ismail, & El-Adly, 2016).

properties

IUPAC Name

2-chloro-6,7-dihydro-5H-quinolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-8-5-4-6-2-1-3-7(12)9(6)11-8/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMYIMYXZYOOHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00562936
Record name 2-Chloro-6,7-dihydroquinolin-8(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6,7-dihydroquinolin-8(5H)-one

CAS RN

129337-86-6
Record name 2-Chloro-6,7-dihydroquinolin-8(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5,6,7,8-tetrahydroquinolin-8-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Z Shen, M Chen, T Fang, M Li, W Mo, B Hu, N Sun… - Tetrahedron …, 2015 - Elsevier
A facile and efficient protocol for direct transformation of p-methoxybenzyl (PMB) ethers to aldehydes or ketones via a catalytic aerobic oxidation process has been developed. The …
Number of citations: 27 www.sciencedirect.com
Y Lai, Z Zong, Y Tang, W Mo, N Sun… - Beilstein Journal of …, 2017 - beilstein-journals.org
A series of bulky geometry-constrained iminopyridylpalladium chlorides were developed. The steric environment adjacent to the nitrogen atom in the pyridine rings and diimine parts …
Number of citations: 18 www.beilstein-journals.org

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